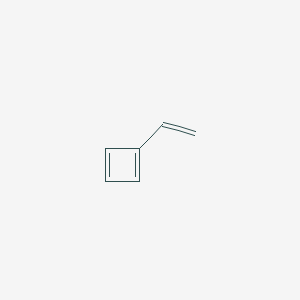
1-Ethenylcyclobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenylcyclobutadiene is an organic compound that consists of a cyclobutadiene ring with an ethenyl group attached. Cyclobutadiene itself is a highly reactive molecule due to its antiaromatic nature, making it an interesting subject for chemical research. The addition of an ethenyl group to cyclobutadiene introduces further complexity and potential for unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenylcyclobutadiene typically involves the preparation of cyclobutadiene derivatives followed by the introduction of the ethenyl group. One common method involves the use of cyclobutadieneiron tricarbonyl complexes, which stabilize the otherwise highly reactive cyclobutadiene. The ethenyl group can then be introduced through various organic reactions, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production of ethenylcyclobutadiene is not well-documented due to the compound’s instability and reactivity. laboratory-scale synthesis often involves the use of low temperatures and inert atmospheres to prevent decomposition and unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethenylcyclobutadiene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethenylcyclobutadiene epoxides, while reduction can produce ethenylcyclobutane.
Aplicaciones Científicas De Investigación
Ethenylcyclobutadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study antiaromaticity and the behavior of reactive intermediates.
Biology: Research into its potential biological activity is ongoing, although its high reactivity poses challenges.
Industry: Its applications in industry are primarily in the field of materials science, where it can be used to create novel polymers and other materials.
Mecanismo De Acción
The mechanism of action of ethenylcyclobutadiene involves its interaction with various molecular targets through its reactive ethenyl and cyclobutadiene moieties. The compound can participate in cycloaddition reactions, forming new ring structures. Its antiaromatic nature also makes it a useful tool for studying electron delocalization and molecular stability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutadiene: The parent compound, known for its high reactivity and antiaromaticity.
Cyclooctatetraene: Another antiaromatic compound with a larger ring structure.
Benzene: An aromatic compound that contrasts with the antiaromatic nature of cyclobutadiene.
Uniqueness
Ethenylcyclobutadiene is unique due to the combination of the ethenyl group and the cyclobutadiene ring
Propiedades
Número CAS |
63943-67-9 |
|---|---|
Fórmula molecular |
C6H6 |
Peso molecular |
78.11 g/mol |
Nombre IUPAC |
ethenylcyclobutadiene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5-6/h2-5H,1H2 |
Clave InChI |
KZDURZABPHPZHJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


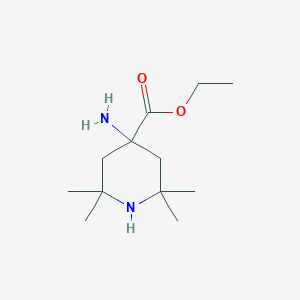
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
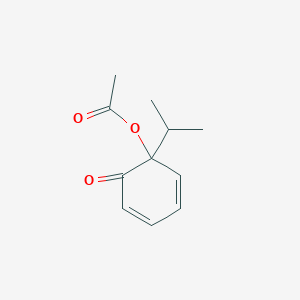
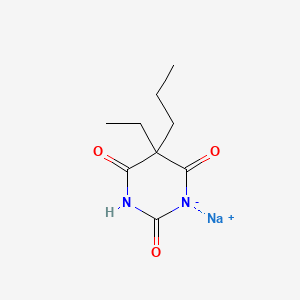
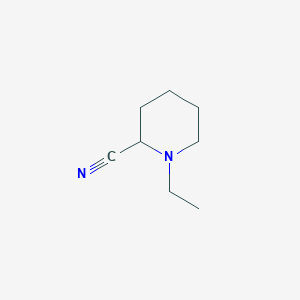
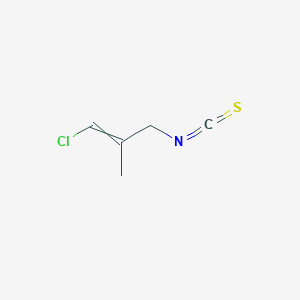
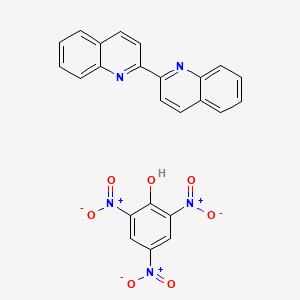

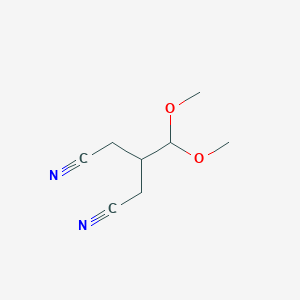
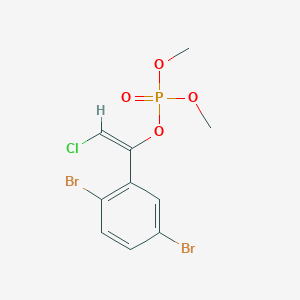
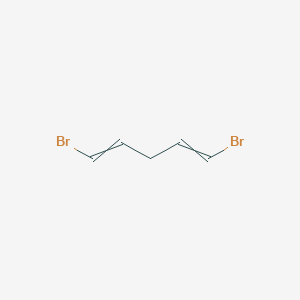
![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
